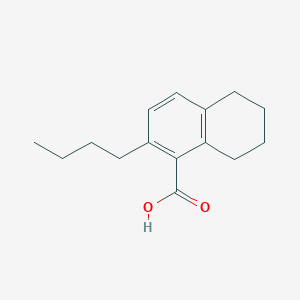
2-Butyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is an organic compound belonging to the class of naphthalenecarboxylic acids It is characterized by a naphthalene moiety with a carboxylic acid group and a butyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves the hydrogenation of naphthalene derivatives followed by carboxylation. One common method includes the catalytic hydrogenation of 2-butyl-naphthalene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting tetrahydronaphthalene derivative is then subjected to carboxylation using carbon dioxide in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products Formed
Oxidation: Ketones, alcohols
Reduction: Alcohols, aldehydes
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-Butyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid
- 1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid
- 7-Hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid
Uniqueness
2-Butyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is unique due to the presence of the butyl substituent, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other naphthalenecarboxylic acids, making it valuable for specific applications in research and industry.
Properties
CAS No. |
663622-01-3 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-butyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C15H20O2/c1-2-3-6-12-10-9-11-7-4-5-8-13(11)14(12)15(16)17/h9-10H,2-8H2,1H3,(H,16,17) |
InChI Key |
QANOERKQXYGHSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=C(CCCC2)C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



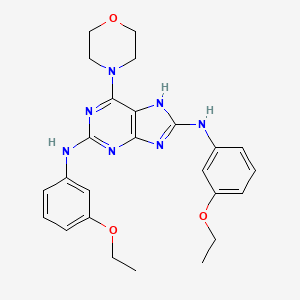
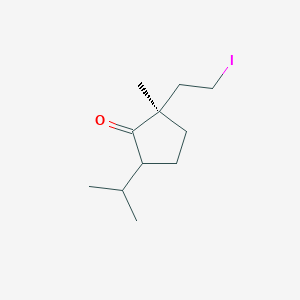
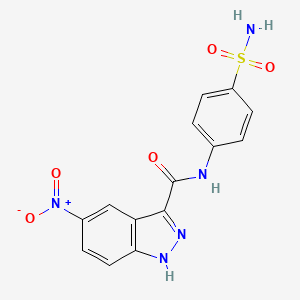
![6-[3-(3,4-Dichlorophenoxy)phenyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B12533839.png)
![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B12533843.png)
![{[(Dodec-5-en-1-yl)oxy]methyl}benzene](/img/structure/B12533851.png)
![2,2'-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid]](/img/structure/B12533853.png)

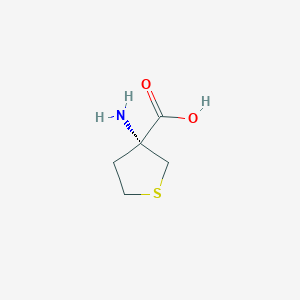
![Phosphine, [1,1'-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B12533879.png)


![Methanone, (3-fluorophenyl)[2-[4-(methylthio)phenyl]-3-pyridinyl]-](/img/structure/B12533897.png)
